Centchroman

Overview

Description

Centchroman, also known as Ormeloxifene, is a selective estrogen receptor modulator (SERM) that is primarily used as a non-steroidal oral contraceptive . It has been available as birth control in India since the early 1990s and is marketed under various trade names such as Saheli, Centron, Novex-DS, Sevista, and Chhaya . It is also effective for dysfunctional uterine bleeding and advanced breast cancer .

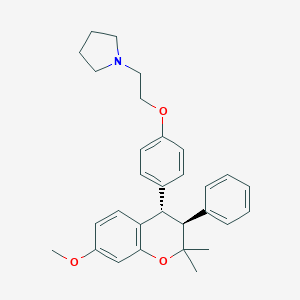

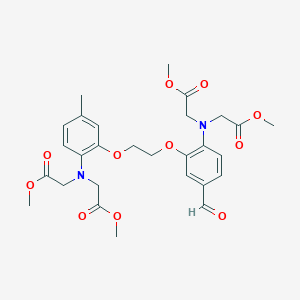

Molecular Structure Analysis

The molecular formula of Centchroman is C30H35NO3 . It has a molar mass of 457.614 g/mol .Physical And Chemical Properties Analysis

Centchroman has a melting point of 99-101°C, a boiling point of 563.39°C, and a density of 1.1065 . It is soluble in DMSO .Scientific Research Applications

Contraceptive Pill

Centchroman was introduced in the Indian national family planning programme in 2016 as a once-a-week short-term contraceptive pill . It acts as a selective estrogen receptor modulator with tissue selective . The effectiveness of Centchroman as a contraceptive pill ranges from 93% to 100% .

Postcoital Contraceptive

Centchroman is also known as Ormeloxifene and is one of the selective estrogen receptor modulators, or SERMs . Because of its selective antiestrogen action, Centchroman has been used as a postcoital contraceptive .

Treatment for Mastalgia

Centchroman has shown good results in the treatment of mastalgia . There was a good response in the mastalgia group, with a decrease in the visual analog scale (VAS) scoring from 10 to 3 in 69 (78.40%) of the patients in the first week .

Treatment for Fibroadenoma

Centchroman has been used for the treatment of fibroadenoma . In a study, complete disappearance of fibroadenoma was observed in 21 (35%) patients, partial regression (decrease in volume of fibroadenoma) in 29 (48.30%) patients, and no response at all in the remaining 10 (16.70%) patients over a period of 6 months .

Pharmacokinetics

Five studies reported the pharmacokinetics of Centchroman among non-breastfeeding women and four studies among breastfeeding women .

Mechanism of Action

Two studies reported the mechanism of action of Centchroman . It acts as a selective estrogen receptor modulator with tissue selective .

Mechanism of Action

Target of Action

Centchroman, also known as Ormeloxifene, is a member of the selective estrogen receptor modulators (SERMs), a class of medication that acts on the estrogen receptor . The primary target of Centchroman is the estrogen receptor, which plays a crucial role in various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

Centchroman interacts with its target, the estrogen receptor, in a unique way. It exhibits antiestrogenic activity on the endometrium, which inhibits the implantation of the fertilized ovum . Additionally, it hastens the transfer of the ovum from the fallopian tubes to the endometrial cavity before it is ready for implantation . This dual action makes Centchroman effective as a contraceptive.

Biochemical Pathways

It has been shown to induce apoptosis and cell cycle arrest in various types of cancer cells This suggests that Centchroman may affect pathways related to cell growth and survival

Pharmacokinetics

Centchroman exhibits interesting pharmacokinetic properties. It has a long elimination half-life of about 168 to 175 hours, indicating that it stays in the body for an extended period . This allows Centchroman to be taken as a weekly oral contraceptive .

Result of Action

The primary result of Centchroman’s action is the prevention of pregnancy. It achieves this by inhibiting the implantation of the fertilized ovum and hastening the transfer of the ovum from the fallopian tubes to the endometrial cavity . In addition to its contraceptive effects, Centchroman may also be effective for dysfunctional uterine bleeding and advanced breast cancer .

Safety and Hazards

properties

IUPAC Name |

1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-URLMMPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046844 | |

| Record name | Ormeloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Centchroman | |

CAS RN |

31477-60-8, 78994-25-9 | |

| Record name | Ormeloxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31477-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ormeloxifene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ormeloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORMELOXIFENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

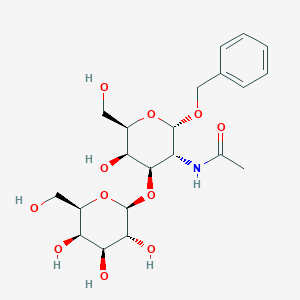

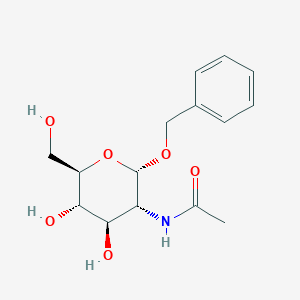

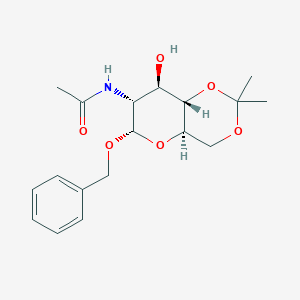

Feasible Synthetic Routes

Q & A

Q1: How does centchroman exert its contraceptive effect?

A1: Centchroman primarily acts as a selective estrogen receptor modulator (SERM). [] While its precise mechanism of action is not fully elucidated, research suggests that it primarily prevents pregnancy by interfering with the implantation of a fertilized egg in the uterus. [, , ]

Q2: Does centchroman exhibit any estrogenic or anti-estrogenic effects?

A3: Centchroman exhibits a complex profile, acting as both an estrogen agonist and antagonist depending on the tissue and dose. [, ] Studies have shown it can stimulate the uterine lining (endometrium) while potentially inhibiting estrogenic effects in other tissues. [, ]

Q3: What is the molecular formula and weight of centchroman?

A4: The molecular formula of centchroman is C29H31NO3, and its molecular weight is 441.56 g/mol. [, ]

Q4: Are there any published X-ray crystallographic studies on centchroman?

A5: Yes, an X-ray crystallographic study has been conducted on the N-methyl iodide derivative of centchroman. This study revealed insights into the spatial arrangement of its molecular structure, suggesting the bioactive l-enantiomer likely has the 3R,4R absolute configuration. []

Q5: How is centchroman formulated for administration?

A6: Centchroman is typically formulated as an oral tablet for administration. [, , ] Research is exploring different formulations, including vaginal administration, to potentially enhance its efficacy and reduce side effects. [, ]

Q6: Does centchroman exhibit any catalytic properties?

A6: Based on the provided research papers, there is no evidence suggesting that centchroman possesses catalytic properties or has applications in catalysis.

Q7: Have there been any computational studies on centchroman?

A8: While the provided papers do not explicitly detail computational studies, they highlight the structural similarities and differences between centchroman and other SERMs like tamoxifen and nafoxidine. [] This information can serve as a basis for comparative molecular modeling and docking studies to understand its interactions with estrogen receptors.

Q8: How does the structure of centchroman contribute to its activity?

A9: The structure of centchroman, particularly the pendant aromatic substituents on its chroman system and the tertiary amine side chain, is crucial for its interaction with estrogen receptors and its subsequent biological activity. [] Further research investigating modifications to these structural features could provide insights into optimizing its efficacy and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)